molecular formula C8H14N2S B13862144 N-(2-methylbutyl)-1,3-thiazol-2-amine

N-(2-methylbutyl)-1,3-thiazol-2-amine

Cat. No.: B13862144
M. Wt: 170.28 g/mol
InChI Key: PLJIPOLSKVEKIF-UHFFFAOYSA-N
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Description

N-(2-methylbutyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylbutyl)-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with 2-methylbutyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-methylbutyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as alkyl halides, under basic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidines.

    Substitution: Substituted thiazoles.

Scientific Research Applications

N-(2-methylbutyl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methylbutyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

    2-Aminothiazole: A precursor in the synthesis of N-(2-methylbutyl)-1,3-thiazol-2-amine.

    Thiazolidine: A reduced form of thiazole, which can be synthesized from this compound.

    Sulfoxides and Sulfones: Oxidized derivatives of thiazoles.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2-methylbutyl group provides steric and electronic effects that differentiate it from other thiazole derivatives, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

N-(2-methylbutyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H14N2S/c1-3-7(2)6-10-8-9-4-5-11-8/h4-5,7H,3,6H2,1-2H3,(H,9,10)

InChI Key

PLJIPOLSKVEKIF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC1=NC=CS1

Origin of Product

United States

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